![molecular formula C11H13F3N2O3S B14432695 N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide CAS No. 80798-86-3](/img/structure/B14432695.png)
N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound is characterized by the presence of a trifluoromethanesulfonyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide typically involves the reaction of 2-aminobenzamide with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potentially useful as a pharmacological agent due to its unique chemical properties.
Industry: Could be employed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethanesulfonyl group could play a crucial role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(Propan-2-yl)-2-aminobenzamide: Lacks the trifluoromethanesulfonyl group, resulting in different chemical properties.
2-[(Trifluoromethanesulfonyl)amino]benzamide: Similar structure but without the isopropyl group.
Uniqueness
N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide is unique due to the presence of both the isopropyl and trifluoromethanesulfonyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
80798-86-3 |
|---|---|
Molecular Formula |
C11H13F3N2O3S |
Molecular Weight |
310.29 g/mol |
IUPAC Name |
N-propan-2-yl-2-(trifluoromethylsulfonylamino)benzamide |
InChI |
InChI=1S/C11H13F3N2O3S/c1-7(2)15-10(17)8-5-3-4-6-9(8)16-20(18,19)11(12,13)14/h3-7,16H,1-2H3,(H,15,17) |
InChI Key |
BUTPQXAEKVWVKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


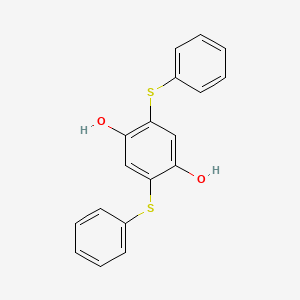
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile](/img/structure/B14432624.png)
![2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]-](/img/structure/B14432632.png)
![N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide](/img/structure/B14432647.png)
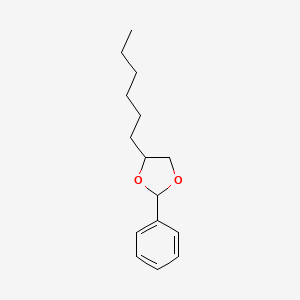
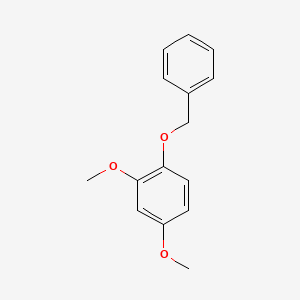
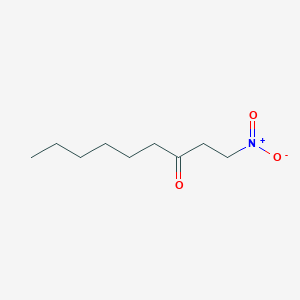

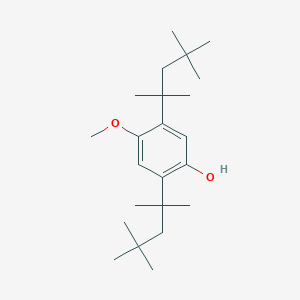
![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)
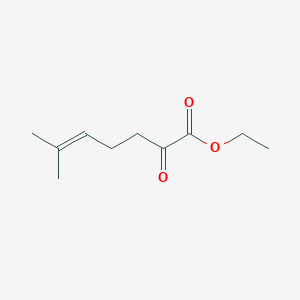
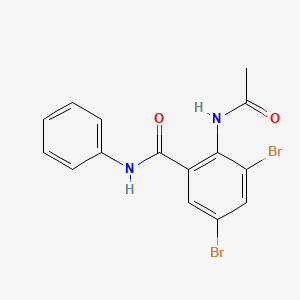

![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)
